
1,3-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7Br2F3O It is characterized by the presence of bromine, ethoxy, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-ethoxy-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, lithium diisopropylamide in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its unique chemical structure makes it a candidate for the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-ethoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and trifluoromethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ethoxy group may also play a role in modulating its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-ethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Dibromo-5-(trifluoromethyl)benzene:
2,4-Dibromo-1-ethoxy-5-(trifluoromethyl)benzene: Positional isomer with different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
1,3-Dibromo-2-ethoxy-5-(trifluoromethyl)benzene is unique due to the combination of bromine, ethoxy, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7Br2F3O |
|---|---|
Poids moléculaire |
347.95 g/mol |
Nom IUPAC |
1,3-dibromo-2-ethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Br2F3O/c1-2-15-8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,2H2,1H3 |
Clé InChI |
AMSNKGHYBSZBMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
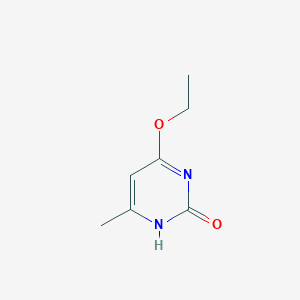


![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
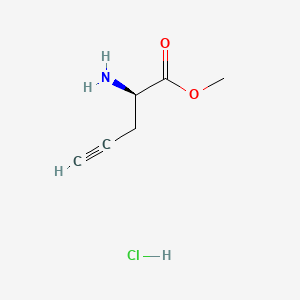
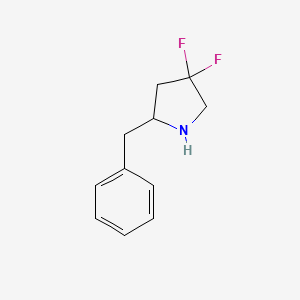
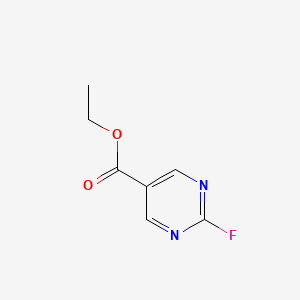
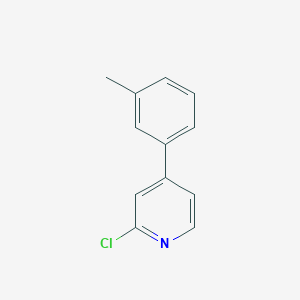
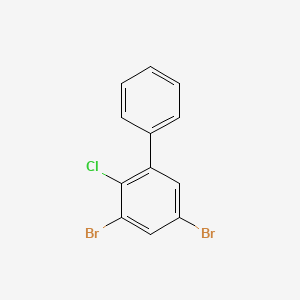
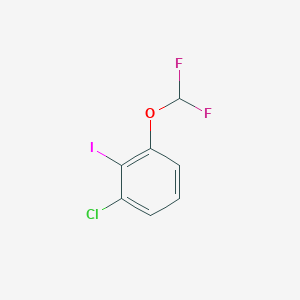
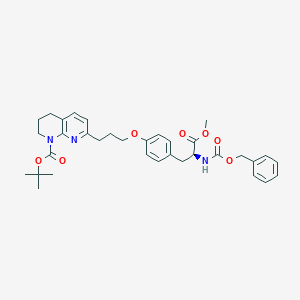
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B14029911.png)
![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)
